
CC-115 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CC-115 hydrochloride is a potent and dual DNA-PK and mTOR kinase inhibitor with IC50s of 13 nM and 21 nM, respectively . It blocks both mTORC1 and mTORC2 signaling . It has been used in trials studying the treatment of various conditions including Prostate Cancer, Neoplasm Metastasis, Ewing’s Osteosarcoma, Glioblastoma Multiforme, and Chronic Lymphocytic Leukemia .
Chemical Reactions Analysis
CC-115 hydrochloride inhibits PC-3 cells proliferation with an IC50 of 138 nM . In a kinase selectivity assessment against a panel of 250 protein kinases at 3 μM, only one kinase other than mTOR kinase is identified with more than 50% inhibition .Physical And Chemical Properties Analysis
The molecular weight of CC-115 hydrochloride is 336.35 . It is stable if stored as directed and should be protected from light and heat . The solubility of CC-115 hydrochloride in water is 50 mg/mL and in DMSO is ≥ 30 mg/mL .Applications De Recherche Scientifique
Melanoma Treatment and Radiosensitization : CC-115 has shown to induce cell death in melanoma cell lines and displays radiosensitizing potential, suggesting its use in combination with radiotherapy for metastatic melanoma patients (Bürkel et al., 2020).
Inhibition of DNA Damage Repair Pathways : In cancer cell lines, CC-115 inhibits DNA-PK-mediated non-homologous end joining (NHEJ) and homologous recombination (HR), potentially providing a therapeutic approach for ATM-deficient tumors (Tsuji et al., 2017).
First-In-Human Phase I Study for Various Cancers : A Phase I study on CC-115 has shown it to be well-tolerated in patients with advanced solid or hematologic malignancies. Patients exhibited responses like partial remission and stable disease, supporting its potential as a novel anticancer treatment (Munster et al., 2019).
Effectiveness Against Renal Cell Carcinoma : CC-115 was found to inhibit the growth of renal cell carcinoma (RCC) cells by inducing apoptosis and blocking DNA-PKcs and mTORC1/2 activation. This suggests its potential as a therapeutic agent for RCC (Zheng et al., 2020).
Resistance Factors in Clinical Trials : Research indicates that CC-115 is a substrate of ABC transporters like ABCG2 and ABCB1. Overexpression of these transporters can lead to resistance against CC-115, providing insights into potential mechanisms of resistance and markers for precision use in clinical trials (Beebe & Zhang, 2019).
Mécanisme D'action
CC-115 hydrochloride is a potent and dual DNA-PK and mTOR kinase inhibitor . It blocks both mTORC1 and mTORC2 signaling . It inhibits auto-phosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at the S2056 site, leading to blockade of DNA-PK-mediated non-homologous end joining (NHEJ) . CC-115 also indirectly reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) at S1981 and its substrates as well as homologous recombination (HR) .
Safety and Hazards
Orientations Futures
CC-115 hydrochloride has shown promising antitumor activity when combined with androgen receptor (AR) inhibition in pre-clinical models . It has been used in trials studying the treatment of various conditions . In the future, it could be developed for patients with ATM-deficient tumors . Further studies are needed to explore its potential in cancer treatment .
Propriétés
IUPAC Name |
5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIPJCOMBMBHJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CC-115 hydrochloride | |
CAS RN |
1300118-55-1 |
Source


|
| Record name | Pyrazino[2,3-b]pyrazin-2(1H)-one, 1-ethyl-3,4-dihydro-7-[2-methyl-6-(1H-1,2,4-triazol-5-yl)-3-pyridinyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300118-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


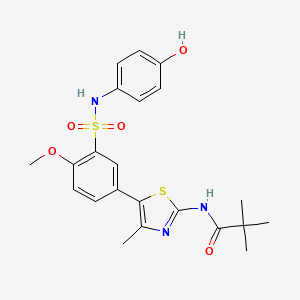
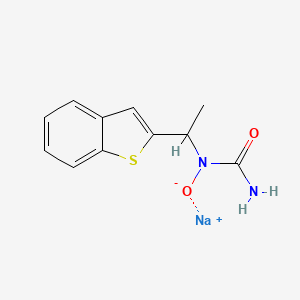


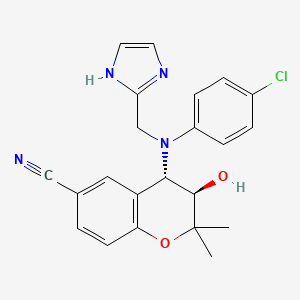

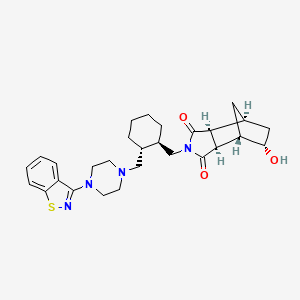


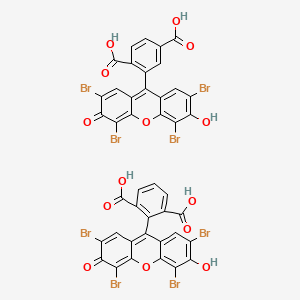

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)